N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Vue d'ensemble

Description

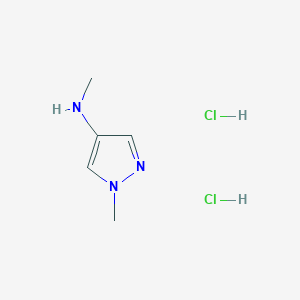

N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a solid substance that is typically stored at room temperature, kept dry and cool . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride involves several steps. One common method includes the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can then be further processed to obtain the dihydrochloride salt. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.

Analyse Des Réactions Chimiques

N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, sodium hydride (NaH), and gold catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine monohydrate can lead to the formation of pyrazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride has been investigated for its potential as a bioactive compound. Its structural features suggest several therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, positioning it as a potential candidate for the development of new anti-inflammatory drugs.

- Antimicrobial Activity : Similar to other pyrazole derivatives, this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Anticancer Potential : The compound's interaction with biological systems suggests potential anticancer activities, although specific studies are needed to confirm these effects.

Agrochemicals

Research has also explored the use of this compound in the formulation of pesticides. Its structural characteristics may contribute to the development of novel agrochemical agents that can enhance crop protection and yield .

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to act as a non-ionic organic buffering agent is beneficial in various biological and chemical processes . This property is particularly useful in cell culture applications where maintaining a stable pH is crucial.

Synthesis Summary Table

| Method | Key Steps | Yield (%) |

|---|---|---|

| Reduction with Pd/C | Hydrogenation of nitro derivatives | Up to 96% |

| Halogenation followed by Reduction | Sequential halogenation and reduction | High selectivity |

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of various pyrazole derivatives, this compound was shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Potential

Research conducted on pyrazole derivatives indicated that this compound exhibited cytotoxic effects against specific cancer cell lines. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy as an anticancer agent.

Mécanisme D'action

The mechanism of action of N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions can lead to the suppression of pathways such as the HIF-1 pathway, which is involved in cancer progression . The exact mechanism of action may vary depending on the specific derivative and its target.

Comparaison Avec Des Composés Similaires

N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride and N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine . These compounds share a similar pyrazole core structure but differ in their substituents and functional groups. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for research and development.

Activité Biologique

N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their wide-ranging biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The structural versatility of pyrazole derivatives allows for modifications that can enhance their pharmacological profiles. This compound is one such compound that has shown promise in various studies.

Target Interactions:

Research indicates that related pyrazole compounds exhibit potent antipromastigote activity, suggesting interactions with specific parasitic targets. Molecular simulation studies have demonstrated favorable binding patterns in target proteins, characterized by lower binding free energy. This suggests that this compound may also interact with similar biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives:

- Cell Line Studies: N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

- Growth Inhibition: A review indicated that various pyrazole compounds demonstrated growth inhibition in multiple cancer cell lines including MCF7 and A549, with GI50 values ranging from 3.79 µM to 42.30 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory properties:

- Cytokine Inhibition: Compounds synthesized from pyrazole scaffolds have shown promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 93% inhibition at concentrations comparable to standard drugs like dexamethasone .

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited. However, understanding the pharmacokinetics is crucial for evaluating its therapeutic potential.

Recent Advances

Recent literature has documented the synthesis and evaluation of various pyrazole derivatives:

- Antitumor Activity: A study reported novel derivatives exhibiting significant antitumor activity with IC50 values as low as 0.01 µM against MCF7 cells .

- Antimicrobial Properties: Pyrazole derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing varying degrees of antimicrobial activity .

Propriétés

IUPAC Name |

N,1-dimethylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-6-5-3-7-8(2)4-5;;/h3-4,6H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWCIXDFBIGIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.